molecular formula C6H6O4 B6237440 (2R)-2-(furan-2-yl)-2-hydroxyacetic acid CAS No. 130795-19-6

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B6237440
CAS No.: 130795-19-6
M. Wt: 142.1
InChI Key:
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Description

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid typically involves the reaction of furan derivatives with glyoxylic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various furan derivatives with different functional groups, which can be further utilized in synthetic and industrial applications.

Scientific Research Applications

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (2R)-2-(furan-2-yl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyacetic acid moiety can undergo deprotonation, facilitating nucleophilic attacks and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 2-Furoic acid
  • 5-Hydroxymethylfurfural

Uniqueness

Compared to similar compounds, (2R)-2-(furan-2-yl)-2-hydroxyacetic acid possesses a unique combination of a furan ring and a hydroxyacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

130795-19-6

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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